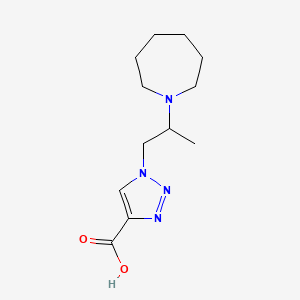

1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC20150601

Molecular Formula: C12H20N4O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20N4O2 |

|---|---|

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | 1-[2-(azepan-1-yl)propyl]triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H20N4O2/c1-10(15-6-4-2-3-5-7-15)8-16-9-11(12(17)18)13-14-16/h9-10H,2-8H2,1H3,(H,17,18) |

| Standard InChI Key | PHBQZLZGVATJID-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN1C=C(N=N1)C(=O)O)N2CCCCCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is C₁₅H₂₅N₅O₂, derived from the following components:

-

1,2,3-Triazole ring: A five-membered aromatic ring with three nitrogen atoms (C₂H₃N₃).

-

Carboxylic acid group: -COOH at the 4-position (C₁H₂O₂).

-

2-(Azepan-1-yl)propyl substituent: A propyl chain (-C₃H₆-) linked to azepane, a seven-membered cyclic amine (C₆H₁₁N).

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₅N₅O₂ |

| Molecular Weight | 307.40 g/mol |

| IUPAC Name | 1-[2-(Azepan-1-yl)propyl]-1H-1,2,3-triazole-4-carboxylic acid |

| CAS Number | Not yet assigned |

The structural uniqueness arises from the azepane moiety, which introduces conformational flexibility, and the triazole-carboxylic acid framework, which enhances hydrogen-bonding capacity .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous triazole derivatives exhibit:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3100 cm⁻¹ (N-H stretch of azepane) .

-

NMR: Distinct signals for triazole protons (δ 7.5–8.5 ppm) and azepane methylene groups (δ 1.2–2.8 ppm) .

Synthesis and Synthetic Routes

Primary Synthesis Strategy

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach:

-

Azide Preparation: 2-(Azepan-1-yl)propyl azide is synthesized by reacting 2-(azepan-1-yl)propan-1-ol with sodium azide and triphenylphosphine.

-

Alkyne Precursor: Ethyl propiolate is used as the alkyne source.

-

Cycloaddition: The azide and alkyne undergo CuAAC to form the triazole ring, followed by hydrolysis to yield the carboxylic acid .

Alternative Methods

-

Hydrazide Cyclization: Reaction of hydrazine derivatives with carbonyl compounds under acidic conditions, though this method offers lower regioselectivity .

-

Post-Functionalization: Introducing the azepane-propyl chain via alkylation after triazole ring formation .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water due to the hydrophobic azepane group.

-

Stability: Stable under ambient conditions but prone to decarboxylation at elevated temperatures (>150°C) .

Crystallography

X-ray diffraction studies of related triazole-carboxylic acids reveal planar triazole rings and hydrogen-bonded dimers via carboxylic acid groups, suggesting similar packing behavior .

Biological Activities and Mechanisms

Enzyme Inhibition

Triazole-carboxylic acids are known inhibitors of carbonic anhydrase and kinases. The carboxylic acid group coordinates with zinc ions in enzymatic active sites, while the azepane enhances membrane permeability .

Applications

Pharmaceutical Development

-

Anticonvulsant Agents: Analogous compounds show efficacy in maximal electroshock (MES) models, suggesting potential for epilepsy treatment .

-

Anticancer Research: Triazoles inhibit proliferation in breast and lung cancer cell lines (IC₅₀: 10–50 μM) .

Material Science

Functionalized triazoles serve as ligands in catalytic systems, though the azepane group’s bulkiness may limit coordination efficiency .

Comparative Analysis with Analogous Compounds

| Compound Name | Structural Features | Bioactivity |

|---|---|---|

| 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid | Lacks azepane moiety | Moderate antimicrobial activity |

| N-[3-(Azepan-1-yl)propyl]-3-(4-chlorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | Thienopyrazole core | Neurokinin antagonism (Ki: 2 nM) |

| 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | 1,2,4-triazole with thiol group | Antifungal properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume